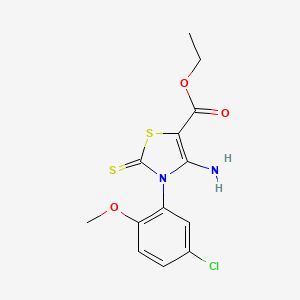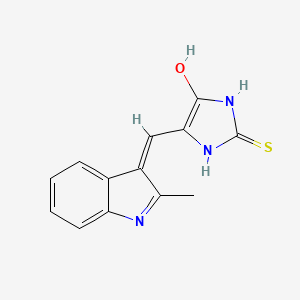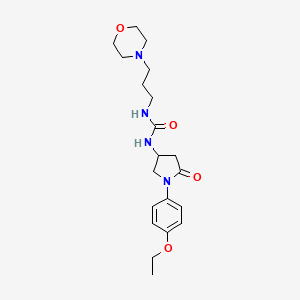![molecular formula C23H20ClN3OS B2889852 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide CAS No. 923195-49-7](/img/structure/B2889852.png)
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide typically involves multiple steps. One common method includes the following steps :
Synthesis of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the chlorinated benzothiazole with 3-phenylpropanoic acid and pyridine-4-carboxaldehyde in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques .
Analyse Chemischer Reaktionen
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with nucleophiles like amines or thiols, forming new derivatives with potentially enhanced biological activity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown promise as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.
Medicine: Research has indicated potential anticancer properties, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide involves its interaction with specific molecular targets . The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. Additionally, it can bind to cellular receptors and disrupt signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide can be compared with other benzothiazole derivatives, such as :
2-(4-Aminophenyl)benzothiazole: Known for its anticancer properties, particularly against breast cancer cell lines.
6-Methyl-2-(4-methylphenyl)benzothiazole: Exhibits antimicrobial activity against a range of bacterial strains.
2-(4-Hydroxyphenyl)benzothiazole: Demonstrates anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its combination of a benzothiazole core with a pyridine moiety, which enhances its biological activity and broadens its range of applications .
Eigenschaften
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-16-7-9-19(24)22-21(16)26-23(29-22)27(15-18-11-13-25-14-12-18)20(28)10-8-17-5-3-2-4-6-17/h2-7,9,11-14H,8,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGESNMNHAPLHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2889769.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2889773.png)
![2-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,4-diazepan-1-yl)-N,N-dimethylacetamide](/img/structure/B2889775.png)

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2889780.png)
![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2889783.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2889785.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2889787.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)


